5-Methyl-2-pentanamidobenzoic acid
Description
5-Methyl-2-pentanamidobenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pentanamido group
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-2-(pentanoylamino)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WEYQDPNRWPVLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pentanamidobenzoic acid typically involves the nitration of methyl 3-methylbenzoate, followed by a series of reactions to introduce the pentanamido group. One efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate, involves the nitration of methyl 3-methylbenzoate using mixtures of nitric acid and acetic anhydride . This method offers high selectivity and reduced environmental impact.
Industrial Production Methods
Industrial production methods for 5-Methyl-2-pentanamidobenzoic acid are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pentanamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Methyl-2-pentanamidobenzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pentanamidobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrobenzoic acid: A key intermediate in the synthesis of 5-Methyl-2-pentanamidobenzoic acid.
5-Methyl-2-m-tolylamino-benzoic acid: Another derivative with similar structural features.
Uniqueness
5-Methyl-2-pentanamidobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a pentanamido group makes it a versatile compound for various applications.
Biological Activity
5-Methyl-2-pentanamidobenzoic acid (MPBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
5-Methyl-2-pentanamidobenzoic acid is characterized by its unique structure, which includes a benzoic acid moiety substituted with a pentanamido group and a methyl group. This structural configuration is thought to contribute to its biological properties.
Biological Activities
1. Antimicrobial Activity
Research has indicated that MPBA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, one study reported that MPBA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
2. Anticancer Properties
MPBA has also been investigated for its anticancer activity. A study conducted on human cancer cell lines showed that MPBA induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations above 25 µM after 48 hours of treatment.
The biological effects of MPBA are believed to stem from its ability to interact with specific molecular targets within cells. It may modulate various signaling pathways involved in inflammation and cell proliferation:
- Inhibition of Enzymatic Activity: MPBA has been shown to inhibit certain enzymes associated with inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.
- Induction of Apoptosis: The compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities of MPBA
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | In vitro | Inhibited S. aureus and E. coli growth at 50 µg/mL. |
| Anticancer | Cell lines | Induced apoptosis in breast cancer cells at >25 µM. |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, the effects of MPBA on MCF-7 breast cancer cells were analyzed. The study utilized flow cytometry to assess apoptosis levels post-treatment with varying concentrations of MPBA over 24, 48, and 72 hours. Results indicated a dose-dependent increase in apoptotic cells, with significant effects observed at the 48-hour mark.
Comparative Analysis with Similar Compounds
To further understand the unique properties of MPBA, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Methyl-2-pentanamidobenzoic acid (MPBA) | Antimicrobial, Anticancer | Inhibition of enzymes, induction of apoptosis |
| Benzoic acid | Mild antimicrobial | Disruption of bacterial cell membranes |
| Acetamidobenzoic acid | Antimicrobial | Similar mechanisms as benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
